molecular formula C13H9ClFN B13129064 4-Chloro-7-fluoro-9h-fluoren-2-amine CAS No. 1785-38-2

4-Chloro-7-fluoro-9h-fluoren-2-amine

Katalognummer: B13129064
CAS-Nummer: 1785-38-2
Molekulargewicht: 233.67 g/mol
InChI-Schlüssel: BMKCJFSPSAUJDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-fluoro-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H8ClFN. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of fluorene derivatives followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7-fluoro-9h-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenes .

Wissenschaftliche Forschungsanwendungen

4-Chloro-7-fluoro-9h-fluoren-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-fluoro-9h-fluoren-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-9h-fluoren-2-amine
  • 7-Fluoro-9h-fluoren-2-amine
  • 2,7-Dichloro-9h-fluoren-2-amine

Uniqueness

4-Chloro-7-fluoro-9h-fluoren-2-amine is unique due to the presence of both chlorine and fluorine atoms on the fluorene backbone. This combination of substituents imparts distinct chemical properties, such as altered reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1785-38-2

Molekularformel

C13H9ClFN

Molekulargewicht

233.67 g/mol

IUPAC-Name

4-chloro-7-fluoro-9H-fluoren-2-amine

InChI

InChI=1S/C13H9ClFN/c14-12-6-10(16)5-8-3-7-4-9(15)1-2-11(7)13(8)12/h1-2,4-6H,3,16H2

InChI-Schlüssel

BMKCJFSPSAUJDS-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.